3-benzyl-2-(butylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-Benzyl-2-(butylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(butylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves the reaction of 2-aminothiophene-3-carboxamide derivatives with appropriate iminoester hydrochlorides under suitable conditions . The reaction conditions often include the use of base catalysts and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Substitution: The benzyl and butylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
3-Benzyl-2-(butylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has shown potential in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antibacterial and antifungal activities.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The exact mechanism of action for 3-benzyl-2-(butylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The compound’s sulfur and nitrogen atoms may play a crucial role in binding to these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Spirocyclic thieno[2,3-d]pyrimidin-4-ones: Known for their antimicrobial properties.
Thieno[3,2-d]pyrimidin-4-amines: These compounds have shown potential as inhibitors of mycobacterial oxidative phosphorylation pathways.
Uniqueness
3-Benzyl-2-(butylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and butylsulfanyl groups enhances its lipophilicity and potential interactions with biological targets.
Properties
Molecular Formula |
C20H22N2OS2 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
11-benzyl-10-butylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C20H22N2OS2/c1-2-3-12-24-20-21-18-17(15-10-7-11-16(15)25-18)19(23)22(20)13-14-8-5-4-6-9-14/h4-6,8-9H,2-3,7,10-13H2,1H3 |
InChI Key |
NFECMUQDQNNTCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1CC4=CC=CC=C4 |
Origin of Product |
United States |
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